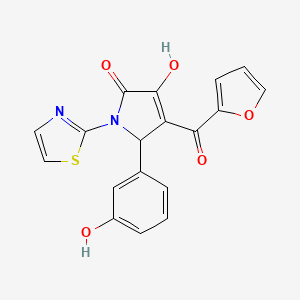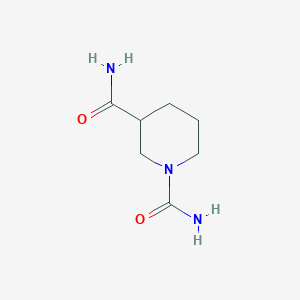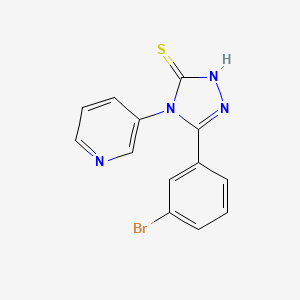![molecular formula C12H13N3O2 B14944320 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14944320.png)
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a pyrimidinone core
Preparation Methods
The synthesis of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 3-methoxyaniline with 6-methyl-4(3H)-pyrimidinone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes, affecting biochemical pathways and cellular processes. The compound’s structure allows it to bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE can be compared with similar compounds such as:
- 2-chloro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-THP)
- 2-fluoro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-F-THP)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique properties of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE make it distinct in its applications and effects .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(16)15-12(13-8)14-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
NSQFNQSUGAOPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)

![1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14944247.png)
![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![6-(4-fluorophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14944282.png)
![1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944285.png)
![3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
![2,4-Diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14944300.png)

![ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate](/img/structure/B14944318.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944321.png)
